molecular formula C19H17NO3 B2696615 2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione CAS No. 749219-34-9

2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione

Cat. No. B2696615
CAS RN: 749219-34-9
M. Wt: 307.349
InChI Key: LJYCJDJVXUPFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” is a compound that has attracted extensive attention from synthetic chemists . It is part of the isoquinoline-1,3-dione compounds and is available from certain scientific suppliers .


Synthesis Analysis

The synthesis of isoquinoline-1,3-dione compounds, including “this compound”, involves the use of acryloyl benzamides as key substrates . These substrates are used to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon, and bromine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzyl group and an ethoxymethylene group attached to an isoquinoline-1,3-dione core . The molecular formula is C19H17NO3, with an average mass of 287.312 Da and a monoisotopic mass of 287.094635 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and involve the use of acryloyl benzamides as key substrates . These substrates are used to furnish isoquinoline-1,3-diones using different radical precursors .

Scientific Research Applications

Anticancer Properties

Researchers have investigated the anticancer properties of derivatives related to 2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione. For instance, a study on new (dihydro)pyranonaphthoquinones and their epoxy analogs, derived from a similar structural framework, showcased interesting cytotoxic activity against different cancer cell lines, highlighting the potential of such compounds in cancer therapy (Dang Thi et al., 2015). This suggests that modifications of the this compound structure could yield promising anticancer agents.

Chemosensor Development

The compound's framework has been utilized in the development of chemosensors. A notable study synthesized new derivatives of the benzo[de]isoquinoline-1,3-dione system, demonstrating high selectivity in the determination of anions. This work underscores the potential of these derivatives in crafting sensitive and selective chemosensor systems for various applications, including environmental monitoring and diagnostic assays (Tolpygin et al., 2013).

Photophysical Properties

The investigation into the photophysical properties of benzo[de]isoquinoline-1,3-dione derivatives has led to the discovery of novel fluorescent molecules. These compounds, containing stabilizer fragments like 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole, exhibit yellow-green emission and enhanced photostability. Such attributes make them suitable for applications in fluorescent labeling and imaging technologies, offering avenues for their use in biological research and diagnostics (Bojinov & Panova, 2007).

Antiviral Research

The benzo[de]isoquinoline-1,3-dione structure has been explored for its antiviral capabilities. Compounds structurally related to this compound showed inhibitory activity against herpes simplex and vaccinia viruses, suggesting their potential as leads for developing new antiviral drugs. This research opens up possibilities for employing such compounds in therapeutic strategies against viral infections (GARCIA-GANCEDO et al., 1979).

Mechanism of Action

Future Directions

The future directions in the research of “2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” and similar compounds involve finding simple, mild, green, and efficient synthetic methods . There is also interest in further investigating chemosensors with polyamine receptors .

properties

IUPAC Name

2-benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-13-17-15-10-6-7-11-16(15)18(21)20(19(17)22)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYCJDJVXUPFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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